Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-((cyclopropylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves multiple steps. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity . The reaction is mediated by an organic base and proceeds under mild and operationally simple conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Biology: The compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored. It may have applications in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-((cyclopropylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C14H23NO2 |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethylamino)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-17-12(16)13-4-7-14(8-5-13,9-6-13)15-10-11-2-3-11/h11,15H,2-10H2,1H3 |
InChI Key |
FHSLPDXGRZTNER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NCC3CC3 |
Origin of Product |
United States |
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